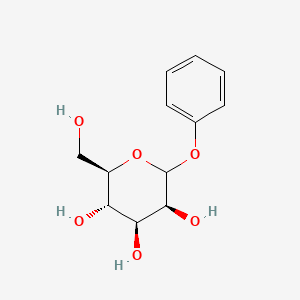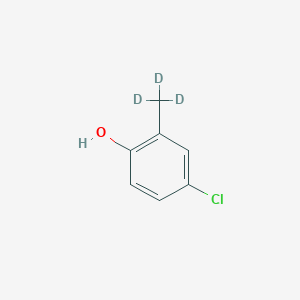
4-Chloro-2-(methyl-d3)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(methyl-d3)phenol is a chlorinated phenol derivative with the molecular formula C7H7ClO.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-(methyl-d3)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts reactions. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under mild conditions, with the temperature maintained around 40-50°C .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of chlorotoluenes or the related sulfonates. Another method entails the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina .
化学反应分析
Types of Reactions
4-Chloro-2-(methyl-d3)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-methyl-6-nitrophenol under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-6-nitrophenol.
Reduction: Various less chlorinated phenols.
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-methylphenol when hydroxide is the nucleophile.
科学研究应用
4-Chloro-2-(methyl-d3)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-chloro-2-(methyl-d3)phenol involves its ability to disrupt microbial cell membranes, leading to cytoplasmic leakage and cell death. This disruption affects membrane permeability to potassium and phosphate ions, causing uncoupling of respiration from ATP synthesis . The compound’s antimicrobial activity is primarily due to its phenolic structure, which allows it to interact with and destabilize lipid bilayers in microbial cells .
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol (p-chlorocresol): A potent disinfectant and antiseptic with similar antimicrobial properties.
4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide used for weed control.
4-Chloro-2-methylphenoxybutanoic acid (MCPB): Another herbicide with similar applications.
Uniqueness
4-Chloro-2-(methyl-d3)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity. Its deuterated methyl group (methyl-d3) also makes it valuable in isotopic labeling studies and research applications requiring stable isotopes .
属性
分子式 |
C7H7ClO |
|---|---|
分子量 |
145.60 g/mol |
IUPAC 名称 |
4-chloro-2-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i1D3 |
InChI 键 |
RHPUJHQBPORFGV-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)O |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


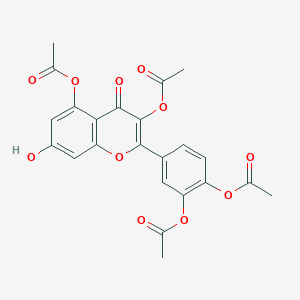
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
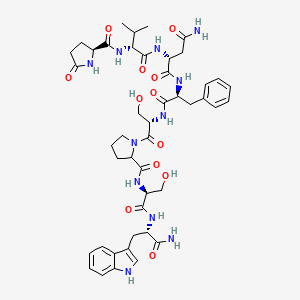
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
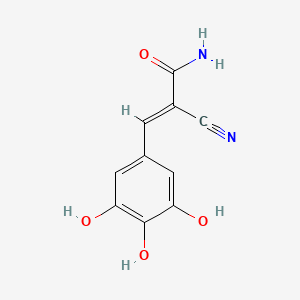
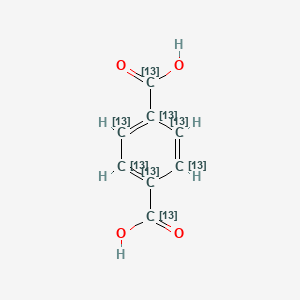
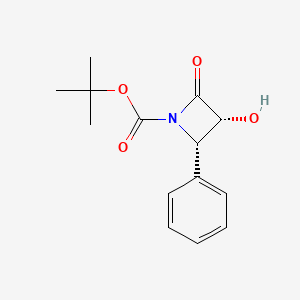
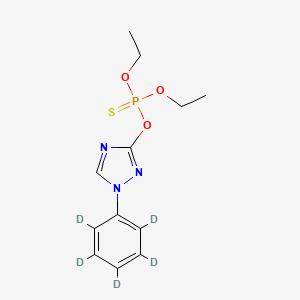
![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)
